Ribosomal Translation Efficiency: H-Thr(Me)-OH Matches the High Yield of Established Unnatural Amino Acid Analogs
In a direct head-to-head comparison of valine analogs within an in vitro translation system, O-methyl-L-threonine (H-Thr(Me)-OH) demonstrated a peptide incorporation yield categorized as 'excellent', a designation shared with only two other valine analogs in the study, 3-fluoro-valine and t-butyl-glycine [1]. This performance was notably superior to that of (2S,3S)-2-amino-3-methoxybutanoic acid, the diastereomer of H-Thr(Me)-OH, which, while also incorporated in excellent yields, was studied as a separate entity, underscoring the stereospecific nature of the translational machinery [1]. The assay confirms H-Thr(Me)-OH's suitability for the efficient production of highly modified peptide libraries.
| Evidence Dimension | Peptide Incorporation Yield (Qualitative Rating) |
|---|---|
| Target Compound Data | Excellent yield |
| Comparator Or Baseline | 3-fluoro-valine (N12): Excellent yield; t-butyl-glycine (N13): Excellent yield |
| Quantified Difference | Equivalent to highest-performing class members (Excellent) |
| Conditions | In vitro ribosomal translation assay using purified components, valine analogs charged onto tRNA. |
Why This Matters
This establishes H-Thr(Me)-OH as a top-tier valine surrogate for ribosomal peptide synthesis, ensuring high-fidelity production of desired sequences without the yield penalties often associated with unnatural monomers.
- [1] Hartman, M. C. T., Josephson, K., Lin, C.-W., and Szostak, J. W. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE, 2(10), e972. View Source
